molecular formula C13H22N2O8 B13213741 1-tert-Butyl2-methyl4-aminopyrrolidine-1,2-dicarboxylate,oxalicacid

1-tert-Butyl2-methyl4-aminopyrrolidine-1,2-dicarboxylate,oxalicacid

Cat. No.: B13213741
M. Wt: 334.32 g/mol
InChI Key: FTZGTCYADRPPTP-UHFFFAOYSA-N
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Description

1-tert-Butyl2-methyl4-aminopyrrolidine-1,2-dicarboxylate, oxalic acid is a chemical compound with the molecular formula C11H20N2O4.C2H2O4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl2-methyl4-aminopyrrolidine-1,2-dicarboxylate, oxalic acid typically involves the reaction of tert-butyl 2-methyl-4-aminopyrrolidine-1,2-dicarboxylate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is usually purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl2-methyl4-aminopyrrolidine-1,2-dicarboxylate, oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-tert-Butyl2-methyl4-aminopyrrolidine-1,2-dicarboxylate, oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-Butyl2-methyl4-aminopyrrolidine-1,2-dicarboxylate, oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-Butyl2-methyl4-aminopyrrolidine-1,2-dicarboxylate hydrochloride
  • 1-tert-Butyl2-methyl4-aminopyrrolidine-1,2-dicarboxylate (2R,4S)

Uniqueness

1-tert-Butyl2-methyl4-aminopyrrolidine-1,2-dicarboxylate, oxalic acid is unique due to its specific structural configuration and the presence of the oxalic acid moiety. This gives it distinct chemical and physical properties compared to similar compounds, making it valuable in specific research and industrial applications.

Properties

Molecular Formula

C13H22N2O8

Molecular Weight

334.32 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-aminopyrrolidine-1,2-dicarboxylate;oxalic acid

InChI

InChI=1S/C11H20N2O4.C2H2O4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4;3-1(4)2(5)6/h7-8H,5-6,12H2,1-4H3;(H,3,4)(H,5,6)

InChI Key

FTZGTCYADRPPTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N.C(=O)(C(=O)O)O

Origin of Product

United States

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